Mu-Opioid Receptor (MOR) Agonist Activity: 4-Pent-1-en-2-ylmorpholine vs. In-Class and Reference Agonists
4-Pent-1-en-2-ylmorpholine demonstrates weak, but quantifiable, agonist activity at the human mu-opioid receptor (MOR). Its potency (EC50 = 4,020 nM) is significantly lower than that of the potent reference agonist morphine (EC50 = 50-100 nM) and another investigational morpholine-containing agonist (BDBM50012237; EC50 = 780 nM), but it is notably more active than the baseline N-methylmorpholine, which shows no detectable MOR agonism [REFS-1, REFS-2, REFS-3, REFS-4]. This data positions the compound as a valuable low-potency control or a starting point for structure-activity relationship (SAR) studies exploring how alkenyl chain length and unsaturation modulate MOR binding.
| Evidence Dimension | Agonist potency at human mu-opioid receptor (EC50, nM) |
|---|---|
| Target Compound Data | 4,020 nM |
| Comparator Or Baseline | Morphine (EC50 = 50-100 nM); BDBM50012237 (EC50 = 780 nM); N-Methylmorpholine (No activity) |
| Quantified Difference | 40-80 times less potent than morphine; 5.2 times less potent than BDBM50012237; Distinct from inactive N-methylmorpholine. |
| Conditions | Agonist activity at human MOR expressed in CHO-K1 cells co-expressing Galpha 15, assessed as increase in intracellular calcium release [REFS-1, REFS-2, REFS-3]. |
Why This Matters
This quantitative potency differential justifies the procurement of 4-Pent-1-en-2-ylmorpholine for specific SAR studies where a defined, weak MOR agonist is required as a probe or scaffold, as opposed to using an inactive or overly potent alternative.
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